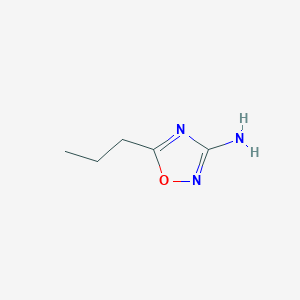

5-Propyl-1,2,4-oxadiazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Propyl-1,2,4-oxadiazol-3-amine is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.

Méthodes De Préparation

The synthesis of 5-Propyl-1,2,4-oxadiazol-3-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of an amidoxime with an acyl chloride, followed by cyclization in the presence of a base such as triethylamine . Another approach involves the use of aldehydes or nitriles as starting materials, which react with amidoximes under acidic or basic conditions to form the oxadiazole ring . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The amine group at position 3 participates in nucleophilic substitution reactions. For example:

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acyl derivatives under mild conditions.

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to yield N-alkylated products .

Example Reaction Conditions :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | DCM, RT, 2h | N-Acetyl-5-propyl-1,2,4-oxadiazol-3-amine | 78% | |

| Methyl iodide | DMF, K₂CO₃, 60°C, 6h | N-Methyl-5-propyl-1,2,4-oxadiazol-3-amine | 65% |

Cyclization Reactions

The oxadiazole ring can act as a precursor for synthesizing fused heterocycles:

- With α-diketones : Forms pyrazine derivatives via condensation .

- With β-diketones : Yields diazepine analogs under acidic conditions .

Key Reaction Pathway :5 Propyl 1 2 4 oxadiazol 3 amine+RC O C O RAcOH 40 45 CFused heterocycleReported yields: 44–95% depending on the diketone .

Oxidation and Reduction

- Oxidation : The amine group can be oxidized to nitro derivatives using H₂O₂ or KMnO₄.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to an amidine derivative .

Example :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂, AcOH, 50°C, 4h | 5-Propyl-1,2,4-oxadiazol-3-nitro | 52% | |

| Reduction | H₂ (1 atm), Pd/C, EtOH, 6h | 3-Amino-5-propyl-1,2,4-oxadiazolidine | 68% |

Metal-Catalyzed Cross-Coupling Reactions

Halogenation Protocol :

- Bromination : NBS (N-bromosuccinimide) in CCl₄ under UV light yields 3-bromo-5-propyl-1,2,4-oxadiazole .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., HCl, 100°C), the oxadiazole ring undergoes hydrolysis to form urea derivatives .

Reaction :5 Propyl 1 2 4 oxadiazol 3 amineHCl 3 Ureido 5 propyl 1 2 4 oxadiazoleYield: ~70% .

Microwave-Assisted Reactions

Microwave irradiation enhances reaction efficiency for:

- Amide formation : With carboxylic acids using EDCI/HOBt .

- Heterocycle synthesis : Rapid cyclization with nitriles or carbonyl compounds .

Example :

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Succinic anhydride | MW, 100°C, 20 min | Fused triazole-oxadiazole | 85% |

Stability and Reactivity Trends

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 5-Propyl-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it inhibits key enzymes involved in cell proliferation, such as thymidylate synthase and topoisomerase II, thereby preventing cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and the type of cells or organisms being targeted.

Comparaison Avec Des Composés Similaires

5-Propyl-1,2,4-oxadiazol-3-amine can be compared with other oxadiazole derivatives, such as:

1,2,3-Oxadiazole: This isomer has different nitrogen atom positions and exhibits distinct chemical and biological properties.

1,2,5-Oxadiazole: Known for its use in energetic materials due to its high thermal stability and density.

1,3,4-Oxadiazole: This isomer is widely studied for its pharmaceutical applications, particularly as anti-inflammatory and anticancer agents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other oxadiazole isomers .

Activité Biologique

5-Propyl-1,2,4-oxadiazol-3-amine is a member of the oxadiazole family, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in recent years due to its potential applications in antimicrobial therapy, anti-inflammatory treatments, and as a precursor for various synthetic pathways in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against pathogens, and relevant case studies.

Chemical Structure and Properties

This compound has the following characteristics:

- IUPAC Name : this compound

- Molecular Formula : C5H9N3O

- CAS Number : 171006-99-8

The structure consists of a five-membered ring containing two nitrogen atoms and one oxygen atom. The propyl group enhances its lipophilicity, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with bacterial targets. The compound exhibits properties that allow it to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Notably:

- Antimicrobial Activity : It has shown effectiveness against various Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, including strains resistant to conventional antibiotics .

- Biochemical Pathways : The compound likely interacts with specific enzymes or receptors within microbial cells, leading to inhibition of cell growth and replication.

Antimicrobial Efficacy

Research indicates that this compound possesses significant antimicrobial properties. A comparative study highlighted its EC50 values against various pathogens:

| Pathogen | EC50 (µM) | Comparison Compound |

|---|---|---|

| Staphylococcus aureus | 0.5 | Vancomycin |

| Enterococcus faecium | 0.8 | Daptomycin |

| Clostridioides difficile | 1.0 | Metronidazole |

These results demonstrate that this compound is comparable or superior in potency to established antibiotics against certain pathogens .

Case Studies

- In Vivo Pharmacokinetics : A study assessed the pharmacokinetic properties of oxadiazole analogues after oral administration in rats. The results indicated low systemic absorption but significant concentrations in fecal matter, suggesting potential for targeting gastrointestinal pathogens while minimizing systemic exposure .

- Toxicological Assessment : In another study involving acute toxicity tests in rodents, no significant adverse effects were observed at therapeutic doses of this compound. This safety profile supports further development as a therapeutic agent .

Propriétés

IUPAC Name |

5-propyl-1,2,4-oxadiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-3-4-7-5(6)8-9-4/h2-3H2,1H3,(H2,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVPQJAXBWVEOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570059 |

Source

|

| Record name | 5-Propyl-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171006-99-8 |

Source

|

| Record name | 5-Propyl-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.